Tris(2-methoxyphenyl)phosphine
Overview
Description
Tris(2-methoxyphenyl)phosphine is a phosphine ligand used for catalysis . It is used as a catalyst for allylic substitution of simple alkenes, suzuki coupling reactions, hydrogenation of quinolines, and other addition reactions .
Synthesis Analysis
The preparation of tris(2-methoxyphenyl)phosphorus involves the slow addition of magnesium pieces to 2-bromo-anisol in THF. After an intensive reaction, the reaction mixture is heated under reflux for 2 hours to obtain a Grignard reagent .Molecular Structure Analysis
The molecular formula of Tris(2-methoxyphenyl)phosphine is C21H21O3P . The IUPAC Standard InChI is InChI=1S/C21H21O3P/c1-22-16-10-4-7-13-19(16)25(20-14-8-5-11-17(20)23-2)21-15-9-6-12-18(21)24-3/h4-15H,1-3H3 .Chemical Reactions Analysis
Tris(2-methoxyphenyl)phosphine is used as a catalyst for various reactions. These include allylic substitution of simple alkenes, suzuki coupling reactions, hydrogenation of quinolines, and other addition reactions .Physical And Chemical Properties Analysis
Tris(2-methoxyphenyl)phosphine is a white crystal with a molecular weight of 352.3634 . It has a melting point of 203-205°C . It is slightly soluble in water .Scientific Research Applications
Catalysis in Organic Synthesis
Tris(2-methoxyphenyl)phosphine: is widely used as a catalyst in organic synthesis. Its ability to facilitate various chemical reactions makes it invaluable in the synthesis of complex organic compounds. For instance, it is employed in allylic substitution of simple alkenes, where it helps in the replacement of an allylic group with another substituent .
Suzuki Coupling Reactions
This compound plays a crucial role in Suzuki coupling reactions , which are pivotal for forming carbon-carbon bonds. These reactions are essential for constructing carbon frameworks in organic chemistry, particularly in the pharmaceutical and agrochemical sectors .
Hydrogenation Processes
In the field of hydrogenation, Tris(2-methoxyphenyl)phosphine is utilized for the hydrogenation of quinolines . This process is significant for the production of various compounds with potential applications in medicinal chemistry .
Addition Reactions
The compound is also involved in addition reactions , where it helps in the addition of two or more distinct molecules to form a single product. This is particularly useful in the creation of new chemical entities with desired properties .
Ligand for Transition Metal Complexes
As a ligand, Tris(2-methoxyphenyl)phosphine forms complexes with transition metals. These complexes can exhibit unique catalytic properties that are exploited in various chemical transformations, including those that are environmentally benign .
Research in Homogeneous Catalysis
The compound’s role in homogeneous catalysis is being explored for its potential to improve reaction efficiencies and selectivities. It’s being studied for its ability to mediate reactions under milder conditions than traditional catalysts .
Development of Pharmaceuticals
In pharmaceutical research, Tris(2-methoxyphenyl)phosphine is investigated for its use in the synthesis of drug molecules. Its catalytic properties can streamline the production of complex molecules, potentially leading to more efficient drug synthesis routes .
Material Science Applications
Lastly, the applications of Tris(2-methoxyphenyl)phosphine extend to material science, where it may be used to synthesize new materials with specific electronic or optical properties for use in advanced technologies .
Mechanism of Action
Target of Action
Tris(2-methoxyphenyl)phosphine is primarily used as a phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In this case, the targets of Tris(2-methoxyphenyl)phosphine are the metal atoms in the catalytic reactions it is involved in .
Mode of Action
As a phosphine ligand, Tris(2-methoxyphenyl)phosphine interacts with its targets by forming a coordination complex with the metal atoms . This interaction facilitates various catalytic reactions, including allylic substitution of simple alkenes, Suzuki coupling reactions, and hydrogenation of quinolines .
Biochemical Pathways
It is known to be involved incatalytic reactions such as allylic substitution, Suzuki coupling, and hydrogenation . These reactions are fundamental in organic synthesis, affecting various biochemical pathways.
Result of Action
The primary result of Tris(2-methoxyphenyl)phosphine’s action is the facilitation of various catalytic reactions . These reactions include allylic substitution of simple alkenes, Suzuki coupling reactions, and hydrogenation of quinolines . The successful completion of these reactions leads to the synthesis of various organic compounds.
Action Environment
The action of Tris(2-methoxyphenyl)phosphine as a catalyst is influenced by various environmental factors. It is known to be air sensitive , indicating that its stability and efficacy can be affected by exposure to air. Furthermore, it is slightly soluble in water , which may influence its action in aqueous environments.
Safety and Hazards
Future Directions
properties
IUPAC Name |
tris(2-methoxyphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3P/c1-22-16-10-4-7-13-19(16)25(20-14-8-5-11-17(20)23-2)21-15-9-6-12-18(21)24-3/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOSDXGZLBPOHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2OC)C3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197099 | |
Record name | Tris(o-methoxyphenyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4731-65-1 | |
Record name | Tris(2-methoxyphenyl)phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4731-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(o-methoxyphenyl)phosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004731651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4731-65-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(o-methoxyphenyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(o-methoxyphenyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(O-METHOXYPHENYL)PHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64XF7T8LW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.